molecular formula C30H30ClNO4S B590521 Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate CAS No. 1187586-82-8

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate

Cat. No.: B590521
CAS No.: 1187586-82-8
M. Wt: 536.083
InChI Key: ILQCEXXVURWSMU-BVWTYKKHSA-N
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Description

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate (CAS: 1187586-82-8) is a synthetic impurity identified during the manufacturing process of Montelukast Sodium, a leukotriene receptor antagonist (LTRA) used for asthma and allergy management . This compound arises from incomplete coupling reactions during synthesis, specifically when the mesylate intermediate fails to fully react with the mercapto-cyclopropyl acetic acid side chain . Structurally, it lacks the 3-propenylthio moiety compared to the parent Montelukast molecule, which is critical for binding to the cysteinyl leukotriene receptor (CysLT1) .

Properties

IUPAC Name

2-[2-[(E)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]prop-2-enyl]phenyl]propan-2-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO.CH4O3S/c1-29(2,32)27-12-4-3-10-23(27)11-6-9-21-7-5-8-22(19-21)13-17-26-18-15-24-14-16-25(30)20-28(24)31-26;1-5(2,3)4/h3-10,12-20,32H,11H2,1-2H3;1H3,(H,2,3,4)/b9-6+,17-13+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQCEXXVURWSMU-BVWTYKKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CC=CC2=CC(=CC=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1C/C=C/C2=CC(=CC=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Montelukast Acid

The primary route involves modifying montelukast acid (C₃₅H₃₆ClNO₃S), which is purified to remove impurities such as montelukast styrene and deschloro derivatives. Key steps include:

  • Sulfonation Reaction :
    Montelukast acid reacts with methanesulfonyl chloride (MsCl) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. Toluene is used as the solvent, and the mixture undergoes reflux with azeotropic water removal to drive the reaction.

    Montelukast acid+MsClPTSA, tolueneMontelukast mesylate\text{Montelukast acid} + \text{MsCl} \xrightarrow{\text{PTSA, toluene}} \text{Montelukast mesylate}
  • Workup and Purification :
    The crude product is washed with sodium bicarbonate to neutralize excess acid, followed by L-tartaric acid to chelate residual metal catalysts. Final crystallization from toluene yields the mesylate salt with >96% purity.

Industrial-Scale Considerations

Agitated thin-film drying (ATFD) is employed to remove solvents efficiently, ensuring minimal residual organic content (<0.1% as per ICH guidelines). Solvents like methanol, ethanol, or acetone are preferred for their volatility and compatibility with mesylate formation.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography isolates the mesylate from by-products such as cyclized derivatives. A chloroform-methanol gradient (9:1 to 2:1) elutes the target compound, which is then recrystallized from diethyl ether.

Spectroscopic Data

  • High-Resolution Mass Spectrometry (HRMS) :
    Observed m/z: 535.158 (calculated for C₂₉H₂₆ClNO⁺: 535.158).

  • Nuclear Magnetic Resonance (NMR) :
    ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=8.4 Hz, 1H, quinoline-H), 7.75–7.10 (m, 12H, aromatic), 6.65 (d, J=16.0 Hz, 1H, vinyl-H), 3.20 (s, 3H, SO₃CH₃).

Industrial Manufacturing Data

ParameterConditionSource
Reaction Temperature110–120°C (reflux)
Catalyst Loading5 mol% PTSA
SolventToluene
Crystallization SolventDiethyl ether
Purity (HPLC)≥96.8%

Deuterated Analog Synthesis

The deuterated form (C₂₉D₆H₂₀ClNO·CH₄O₃S) is synthesized using montelukast-d₆ acid, following analogous sulfonation conditions. Isotopic enrichment (>99% d₆) is confirmed via mass spectrometry.

Regulatory and Stability Considerations

  • Storage : Room temperature, protected from moisture.

  • Shelf Life : 12–24 months under recommended conditions.

  • Impurity Control : HPLC thresholds for related substances are <0.15% per ICH Q3A guidelines .

Chemical Reactions Analysis

Types of Reactions

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with cellular receptors.

    Medicine: Investigating its potential as a therapeutic agent, possibly with improved efficacy or reduced side effects compared to Montelukast.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is likely similar to that of Montelukast, which involves blocking leukotriene receptors. This inhibition prevents leukotrienes from binding to their receptors, thereby reducing inflammation and bronchoconstriction. The modifications in the compound may enhance its binding affinity or alter its pharmacokinetic properties, leading to different therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate with related Montelukast derivatives and impurities:

Compound Name CAS Number Key Structural Features Biological Activity Role in Synthesis/Pharmacology
Montelukast Sodium 151767-02-1 Full structure with cyclopropaneacetic acid, propenylthio group, and quinoline backbone Potent CysLT1 antagonist; inhibits bronchoconstriction and inflammation Active pharmaceutical ingredient (API)
Des[3-...] Montelukast Mesylate 1187586-82-8 Missing 3-propenylthio group; retains cyclopropaneacetic acid and mesylate moieties Likely inactive due to impaired receptor binding Synthesis impurity; monitored for quality control
Montelukast Sulfone N/A Oxidized sulfur atom in thioether group Reduced antagonistic activity; potential metabolite Degradation product; stability concern
Montelukast Bis-sulfide N/A Dimerized via disulfide linkage Unknown activity; may interfere with API stability Process-related impurity
Montelukast Acid Racemate N/A Racemic mixture of Montelukast free acid (non-sodium salt) Lower potency compared to enantiomerically pure sodium salt Intermediate in synthesis

Pharmacological Implications

  • Receptor Binding : Molecular docking studies demonstrate that intact propenylthio and cyclopropaneacetic acid groups are essential for CysLT1 antagonism. Des[3-...] Montelukast Mesylate lacks these interactions, rendering it pharmacologically inert .
  • Its presence above 0.1% requires analytical justification per ICH guidelines .

Regulatory and Analytical Considerations

  • Quality Control : Des[3-...] Montelukast Mesylate is quantified using HPLC/LC-MS methods during API manufacturing. Regulatory submissions must include impurity profiles to ensure compliance with safety thresholds .
  • Patent Landscape : Synthesis patents (e.g., EP 480,717) emphasize optimizing reaction conditions to minimize this impurity, highlighting its industrial relevance .

Biological Activity

Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate is a derivative of Montelukast, a well-known leukotriene receptor antagonist used primarily in the treatment of asthma and allergic rhinitis. This article explores its biological activity, mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which includes a cyclopropyl group and a carboxymethyl substituent. The compound's chemical stability and purity are critical for its biological efficacy, as impurities can significantly affect pharmacological outcomes .

Montelukast acts primarily as an antagonist to the cysteinyl leukotriene receptor 1 (CysLT1). By inhibiting the binding of leukotrienes such as LTC4, LTD4, and LTE4 to this receptor, Montelukast reduces inflammation and bronchoconstriction associated with asthma and allergic reactions. The specific modifications in this compound may enhance its binding affinity or alter its pharmacokinetic profile compared to standard Montelukast .

Pharmacokinetics

The pharmacokinetic properties of Montelukast include:

  • Absorption : Rapid absorption post-oral administration with an oral bioavailability of approximately 64% .
  • Distribution : A steady-state volume of distribution ranging from 8 to 11 liters, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP3A4), leading to active metabolites that contribute to its therapeutic effects .
  • Elimination : Excreted mainly via bile and feces, with a plasma half-life between 2.7 to 5.5 hours .

Clinical Studies

Montelukast has been extensively studied for its efficacy in managing asthma symptoms. Notably:

  • A randomized controlled trial demonstrated that Montelukast significantly reduced eosinophil levels in asthmatic patients, indicating an anti-inflammatory effect .
  • In post-bronchiolitis infants, Montelukast treatment resulted in decreased cumulative wheezing episodes compared to placebo groups .

Case Studies

  • Asthma Management : A cohort study involving children aged 6-14 years showed that daily administration of Montelukast led to a reduction in asthma exacerbations when used alongside short-acting beta agonists .
  • Allergic Rhinitis : In adults with seasonal allergic rhinitis, Montelukast was found to reduce peripheral blood eosinophil counts by approximately 13%, supporting its role in managing allergic responses .

Safety Profile

Montelukast is generally well-tolerated; however, some studies have raised concerns regarding potential neuropsychiatric effects. Reports of mood changes and sleep disturbances have led to recommendations for careful monitoring in susceptible populations .

Comparative Analysis with Other Treatments

Treatment TypeEfficacy on AsthmaEosinophil ReductionAdditional Benefits
MontelukastModerate13%-15%Additive effect with beta agonists
Inhaled CorticosteroidsHighSignificantFirst-line treatment
Beta AgonistsImmediate reliefNoneQuick bronchodilation

Q & A

Basic Research Questions

Q. How is Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate identified and quantified in pharmaceutical formulations?

  • Methodological Answer : Identification and quantification rely on hyphenated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) . The impurity is distinguished from Montelukast by its distinct molecular weight (Δm/z due to the absence of the thioether group) and retention time. Structural confirmation is achieved via NMR spectroscopy , focusing on the absence of sulfur-related peaks in the cyclopropaneacetic acid moiety. Reference standards (CAS 1187586-82-8) are critical for calibration .

Q. What synthetic pathways lead to the formation of this impurity during Montelukast production?

  • Methodological Answer : The impurity arises during the condensation step between the mesylate derivative of the chiral alcohol intermediate and mercapto-cyclopropyl acetic acid. Incomplete thioether bond formation—due to suboptimal stoichiometry, competing side reactions, or insufficient activation of the mercapto group—results in the des-thio byproduct. Reaction monitoring via in-situ FTIR or HPLC tracking of sulfur-containing intermediates can detect early-stage deviations .

Q. What are the implications of this impurity for Montelukast’s pharmacokinetic and stability profiles?

  • Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) assess the impurity’s growth over time. Forced degradation studies (acid/base hydrolysis, oxidative stress) reveal whether the impurity catalyzes further decomposition. Pharmacokinetic impact is evaluated via receptor-binding assays (e.g., leukotriene CysLT1 receptor affinity) to determine if the des-thio structure retains antagonistic activity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize the formation of this compound?

  • Methodological Answer : Optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Ru-based systems) improve thioether bond formation efficiency while reducing side reactions .
  • Reaction engineering : Controlled addition of mercapto-cyclopropyl acetic acid disodium salt to avoid local excess, which promotes undesired pathways.
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy ensures precise endpoint detection during condensation .

Q. What structural modifications in Montelukast’s cyclopropaneacetic acid moiety influence the impurity’s pharmacological activity?

  • Methodological Answer : Molecular docking simulations compare the impurity’s binding mode to Montelukast’s interaction with the CysLT1 receptor. The absence of the thioether group disrupts hydrogen bonding with residues like Arg251 and Tyr272, reducing binding affinity. In vitro assays (e.g., calcium flux in transfected HEK293 cells) quantify functional antagonism differences .

Q. How do regulatory guidelines address the control of this impurity in Montelukast formulations?

  • Methodological Answer : The impurity is classified as a genotoxic or non-genotoxic impurity based on structural alerts (e.g., Michael acceptor potential in the propenyl group). ICH Q3A/B guidelines mandate limits ≤0.15% (w/w) for unidentified impurities. Validation of analytical methods follows ICH Q2(R1) for specificity, linearity, and detection limits .

Contradictions and Data Gaps

  • Analytical Sensitivity : While LC-MS is widely used, and lack consensus on detection limits for trace-level quantification. Further method harmonization is needed.
  • Biological Impact : suggests the impurity may alter drug stability, but no in vivo toxicology data are available to confirm clinical relevance.

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